4-hydroxy-3-methoxy-N-octylbenzamide
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Overview
Description
N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide is a member of phenols and a member of methoxybenzenes.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide is a natural product found in Capsicum annuum with data available.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
- Study 1 : Sedat Karabulut et al. (2014) investigated the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They found that intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Radiolabelling and Melanoma Imaging
- Study 2 : Mohammed et al. (1997) synthesized and evaluated radiolabelled N-(alkylaminoalkyl)-substituted 4-methoxy- and 4-hydroxybenzamides for melanoma imaging in mice. They found that certain derivatives exhibited superior melanoma uptake, suggesting potential use in melanoma scintigraphy (Mohammed et al., 1997).
Antioxidant Potential
- Study 3 : Perin et al. (2018) explored N-arylbenzamides, including compounds with methoxy and hydroxy groups, for their antioxidant capacity. They concluded that certain derivatives, particularly those with hydroxy groups, showed enhanced antioxidative properties, indicating potential applications as antioxidants (Perin et al., 2018).
Liquid Chromatographic Elution Characteristics
- Study 4 : Lehtonen (1983) researched the liquid chromatographic retention of N-ethylbenzamides substituted with methoxy groups. This study provides insights into the chromatographic behavior of similar compounds, which is essential for analytical applications (Lehtonen, 1983).
Pharmaceutical Applications and Drug Design
- Study 16 : Haydon et al. (2010) studied alkyl derivatives of 3-methoxybenzamide for their inhibitory effect on the bacterial cell division protein FtsZ. They identified compounds with potent antistaphylococcal properties and improved pharmaceutical characteristics, pointing to potential applications in drug design and development (Haydon et al., 2010).
Mechanism of Action
Target of Action
It’s known that the compound is used as an additive in anti-fouling coatings .
Mode of Action
The compound, synthesized via the Friedel-Crafts reaction, is used as an anti-fouling additive in coatings . It works in synergy with surface superhydrophobicity and dispersed anti-fouling agents to effectively inhibit the adhesion of various substances .
Result of Action
The compound effectively inhibits the adhesion of various substances, including carrageenan, bovine serum albumin, and Chlorella . It can kill 96.6% of Gram-negative bacteria E. coli and 99.9% of Gram-positive bacteria Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound significantly reduces the corrosion of artificial seawater due to its superhydrophobicity . In a real seawater immersion experiment lasting 90 days, the coating showed excellent anti-fouling and anti-corrosion performance .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-hydroxy-3-methoxy-N-octylbenzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with octanoyl chloride followed by amidation with ammonia.", "Starting Materials": [ "3-methoxy-4-hydroxybenzoic acid", "octanoyl chloride", "ammonia" ], "Reaction": [ { "Step 1": "3-methoxy-4-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride." }, { "Step 2": "Octanoyl chloride is added to the reaction mixture and stirred at room temperature to form the corresponding acylated derivative." }, { "Step 3": "The resulting acylated derivative is then treated with ammonia to form the desired amide product, 4-hydroxy-3-methoxy-N-octylbenzamide." } ] } | |
CAS No. |
58493-47-3 |
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19) |
InChI Key |
JYZDUDMWJFJCON-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
58493-47-3 | |
Synonyms |
N-VANILLYLOCTANAMIDE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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